
Trimethyl(2-methyl-2-phenylcyclopropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-methyl-2-phenylcyclopropyl)silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to a silicon atom. This compound is notable for its unique structural features, which include a cyclopropyl ring and a phenyl group, making it a subject of interest in various fields of chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methyl-2-phenylcyclopropyl)silane typically involves the reaction of 2-methyl-2-phenylcyclopropylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-methyl-2-phenylcyclopropylmagnesium bromide+trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(2-methyl-2-phenylcyclopropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride, resulting in the formation of corresponding silanes.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl(2-methyl-2-phenylcyclopropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is explored for its potential use in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structural properties.
Mécanisme D'action
The mechanism by which Trimethyl(2-methyl-2-phenylcyclopropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can act as a radical donor or acceptor, facilitating radical-based reactions. Additionally, the compound’s unique structure allows it to participate in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts .
Comparaison Avec Des Composés Similaires
Trimethylsilane: A simpler silane compound with three methyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon, offering different reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent in organic synthesis.
Uniqueness: Trimethyl(2-methyl-2-phenylcyclopropyl)silane is unique due to the presence of both a cyclopropyl and a phenyl group, which impart distinct reactivity and stability compared to other silanes. This combination of structural features makes it particularly valuable in specialized chemical reactions and applications .
Propriétés
Numéro CAS |
918432-04-9 |
|---|---|
Formule moléculaire |
C13H20Si |
Poids moléculaire |
204.38 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-2-phenylcyclopropyl)silane |
InChI |
InChI=1S/C13H20Si/c1-13(10-12(13)14(2,3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
Clé InChI |
QQCCORJJLYRTPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
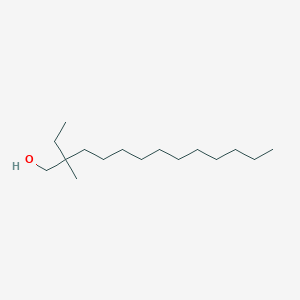
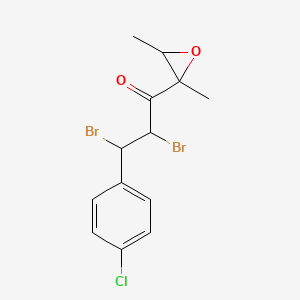
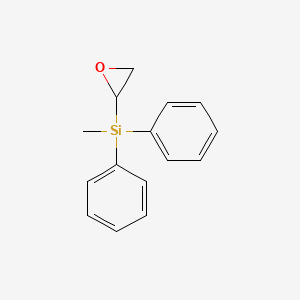
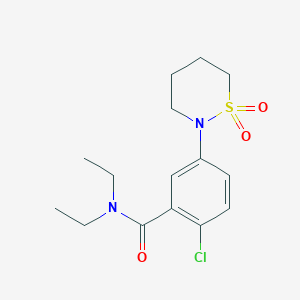
![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)
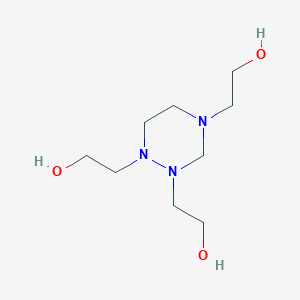
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
